molecular formula C7H14ClNO3 B6353958 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride CAS No. 1170199-98-0

3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride

Cat. No.: B6353958
CAS No.: 1170199-98-0
M. Wt: 195.64 g/mol
InChI Key: KVVCYGFIKOQXIS-UHFFFAOYSA-N
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Description

3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is an amino acid derivative that features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and amino acids.

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions involving appropriate reagents and catalysts.

    Introduction of Amino Group: The amino group is introduced through amination reactions, often using ammonia or amine derivatives under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate solvent conditions.

Major Products Formed

    Oxidation Products: Oxo derivatives and carboxylic acids.

    Reduction Products: Reduced amino derivatives.

    Substitution Products: Substituted amino acid derivatives.

Scientific Research Applications

3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. The tetrahydrofuran ring and amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(tetrahydro-furan-2-yl)-propionic acid
  • 3-Amino-3-(tetrahydro-pyran-3-yl)-propionic acid
  • 3-Amino-3-(tetrahydro-thiophen-3-yl)-propionic acid

Uniqueness

3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride is unique due to the specific positioning of the amino group and the tetrahydrofuran ring, which imparts distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-3-(oxolan-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-6(3-7(9)10)5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVCYGFIKOQXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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